molecular formula C11H15N3O6 B150702 N4-Acetylcytidine CAS No. 3768-18-1

N4-Acetylcytidine

Cat. No. B150702
CAS RN: 3768-18-1
M. Wt: 285.25 g/mol
InChI Key: NIDVTARKFBZMOT-PEBGCTIMSA-N
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Description

N4-Acetylcytidine (ac4C) is a post-transcriptional modification found in mRNA and is a component of the "epitranscriptome," which adds a layer of regulatory complexity to RNA structure and function. It is catalyzed by the acetyltransferase NAT10 and is conserved across all domains of life, including in RNA viruses . The modification is involved in the regulation of mRNA stability, processing, and translation, and has been linked to various biological processes and diseases .

Synthesis Analysis

The synthesis of ac4C within RNA is catalyzed by NAT10. This enzyme-mediated acetylation occurs transcriptome-wide, with ac4C being enriched within coding sequences. The ablation of NAT10 leads to a reduction in ac4C detection and is associated with downregulation of target mRNA . The synthesis of ac4C has also been replicated in a laboratory setting, where a synthetic route to homogenous RNAs containing ac4C was developed, allowing for the biophysical characterization of ac4C in its endogenous eukaryotic sequence context .

Molecular Structure Analysis

The molecular structure of ac4C has been determined through crystallography and theoretical calculations. The N4-substituent is proximal to C(5), which is contrary to expectations from solution studies of N4-methylcytosine. This orientation does not block Watson-Crick base pairing for reading the third codon by tRNA, suggesting that the discriminatory function of ac4C might arise due to a non-standard conformation of the polynucleotide backbone of the anticodon around the Wobble base . Additionally, four stable conformers of N4-acetylcytosine have been identified, with the most stable containing an intramolecular six-membered ring .

Chemical Reactions Analysis

The ac4C modification influences the chemical reactivity of RNA. It has been shown to enhance substrate translation both in vitro and in vivo, and to increase mRNA stability. The presence of ac4C in the 5' untranslated region of the enterovirus 71 (EV71) genome enhances viral RNA translation and stability, indicating that ac4C modifications can affect viral replication and pathogenicity . Furthermore, ac4C has been implicated in the regulation of meiosis entry and progression in male germ cells, affecting homologous chromosome synapsis and the repair of DNA double-strand breaks .

Physical and Chemical Properties Analysis

The presence of ac4C in RNA has been shown to stabilize physiological duplexes. The modification occurs in the central nucleotide of a 5’-CCG-3’ consensus sequence, and its thermodynamic consequences have been assessed using thermal denaturation techniques. These studies have established that ac4C can stabilize duplexes and influence mismatch discrimination in a native sequence found in human ribosomal RNA . The vibrational wavenumbers, infrared intensities, and Raman scattering activities of ac4C have also been characterized, providing further insight into its physical properties .

Scientific Research Applications

Role in Gene Expression and Disease Relevance

N4-acetylcytidine (ac4C) is a chemically modified nucleoside present in tRNA and rRNA and has been recently observed in human and yeast mRNAs. It plays a significant role in enhancing translation efficiency and stabilizing mRNA by aiding in correct codon reading during translation. The modification of ac4C is intricately linked with N-acetyltransferase 10 (NAT10) and other helpers like tRNA acetyltransferase (TAN1) and small nucleolar RNA (snoRNA). Research indicates a strong association between ac4C and the development, progression, and prognosis of various human diseases, particularly cancer, highlighting its potential as a target for therapeutic intervention (Jin, Xu, Zou, & Duan, 2020).

Methodologies for Detecting and Localizing ac4C

Advanced chemical methods have been developed to localize ac4C in RNA, crucial for studying its role in biological and disease processes. Techniques like borohydride-based reduction, combined with reverse transcription (RT) misincorporation, offer a distinctive chemical signature for ac4C. This has enabled quantitative analysis of cellular RNA acetylation and studying the timing of RNA acetylation during ribosome biogenesis, providing valuable insights into ac4C's role in cellular functions (Thomas et al., 2018).

Predictive Modeling of ac4C Sites

The development of predictors like PACES has been instrumental in identifying potential ac4C modification sites in human mRNA. These models use algorithms that combine various classifiers and sequence profiles to predict modified sequences, aiding in understanding how ac4C operates at a molecular level (Zhao, Zhou, Cui, & Zhou, 2019).

Understanding ac4C's Physiological Role

Studies have demonstrated the synthesis and biophysical characterization of ac4C, shedding light on its physiological role, especially in terms of RNA duplex stability and mismatch discrimination. This research is pivotal in understanding ac4C's function in biological systems and its implications in diseases (Bartee, Nance, & Meier, 2022).

Epitranscriptomics and RNA Modification

The emerging field of 'epitranscriptomics' or 'RNA epigenetics' has been significantly propelled by the discovery of RNA modifications like ac4C. This modification is conserved across various species and impacts RNA structure and function, influencing development and disease processes. Understanding these modifications offers a new dimension in gene regulation and cellular function studies (Karthiya, Wasil, & Khandelia, 2020).

ac4C in Viral Replication and Pathogenicity

Research has also revealed the role of ac4C in the replication and pathogenicity of viruses like enterovirus 71 (EV71). The ac4C modification in viral RNA, facilitated by host acetyltransferase NAT10, influences viral RNA translation and stability, providing insights into potential antiviral treatments (Hao et al., 2022).

Safety And Hazards

When handling N4-Acetylcytidine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O6/c1-5(16)12-7-2-3-14(11(19)13-7)10-9(18)8(17)6(4-15)20-10/h2-3,6,8-10,15,17-18H,4H2,1H3,(H,12,13,16,19)/t6-,8-,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDVTARKFBZMOT-PEBGCTIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40958718
Record name 4-[(1-Hydroxyethylidene)amino]-1-pentofuranosylpyrimidin-2(1H)-one
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Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N4-Acetylcytidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005923
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N4-Acetylcytidine

CAS RN

3768-18-1
Record name N4-Acetylcytidine
Source CAS Common Chemistry
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Record name N-Acetylcytidine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003768181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(1-Hydroxyethylidene)amino]-1-pentofuranosylpyrimidin-2(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-acetyl-1-(beta-D-ribofuranosyl)cytosine
Source European Chemicals Agency (ECHA)
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Record name N4-Acetylcytidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005923
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,350
Citations
R Karthiya, SM Wasil, P Khandelia - Molecular Biology Reports, 2020 - Springer
… One such recently discovered modification is acetylation of RNA ie N4-acetylcytidine (ac4C) chemical modification. N4-acetylcytidine is an ancient and evolutionarily conserved …
Number of citations: 25 link.springer.com
G Jin, M Xu, M Zou, S Duan - Molecular Therapy-Nucleic Acids, 2020 - cell.com
N4-acetylcytidine (ac4C) is often considered to be a conservative, chemically modified nucleoside present on tRNA and rRNA. Recent studies have shown extensive ac4C modifications …
Number of citations: 113 www.cell.com
JM Thomas, KM Bryson, JL Meier - Methods in enzymology, 2019 - Elsevier
… Here we describe a chemical method for nucleotide resolution sequencing of N4-acetylcytidine (ac4C), a highly conserved modified nucleobase whose formation is catalyzed by the …
Number of citations: 23 www.sciencedirect.com
W Zhao, Y Zhou, Q Cui, Y Zhou - Scientific reports, 2019 - nature.com
N4-acetylcytidine (ac4C) is a highly conserved RNA modification and is the first acetylation event described in mRNA. ac4C in mRNA has been demonstrated to be involved in the …
Number of citations: 35 www.nature.com
G Wang, M Zhang, Y Zhang, Y Xie, J Zou… - Clinical and …, 2022 - Wiley Online Library
… N4-acetylcytidine (ac4C) is a highly conserved modification of RNA. N-acetyltransferase 10 (NAT10), a catalytic enzyme involved in the acetylation modification of tRNA, rRNA and …
Number of citations: 34 onlinelibrary.wiley.com
G Guo, X Shi, H Wang, L Ye, X Tong, K Yan… - Frontiers in cell and …, 2020 - frontiersin.org
The emerging epitranscriptome plays an essential role in autoimmune disease. As a novel mRNA modification, N4-acetylcytidine (ac 4 C) could promote mRNA stability and …
Number of citations: 19 www.frontiersin.org
S Ito, S Horikawa, T Suzuki, H Kawauchi… - Journal of Biological …, 2014 - ASBMB
Human N-acetyltransferase 10 (NAT10) is known to be a lysine acetyltransferase that targets microtubules and histones and plays an important role in cell division. NAT10 is highly …
Number of citations: 146 www.jbc.org
S Liu, Y Zhang, L Qiu, S Zhang, Y Meng… - Frontiers in Cell and …, 2022 - frontiersin.org
N4-acetylcytidine (ac4C) is an ancient and conserved RNA modification. Previously, ac4C mRNA modification has been reported promoting proliferation and metastasis of tumor cells. …
Number of citations: 8 www.frontiersin.org
H Hao, W Liu, Y Miao, L Ma, B Yu, L Liu… - Nucleic acids …, 2022 - academic.oup.com
Chemical modifications are important for RNA function and metabolism. N4-acetylcytidine (ac4C) is critical for the translation and stability of mRNA. Although ac4C is found in RNA …
Number of citations: 12 academic.oup.com
X Shang, Y Peng, Y Wang, Z Feng, M Li, Z Peng… - … et Biophysica Acta (BBA …, 2023 - Elsevier
Background RNA modification, a major component of post-transcriptional modification, plays an essential role in tumor initiation and progression. N4-acetylcytidine (ac4C) present in …
Number of citations: 2 www.sciencedirect.com

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